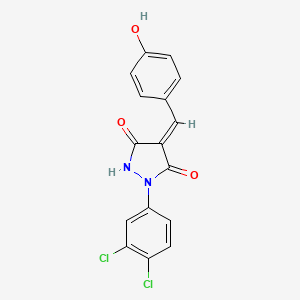

![molecular formula C19H19N5OS B5597721 (1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar tricyclic compounds, including thieno[2,3-d]pyrimidines, has been explored through various methods. For instance, Mittal et al. (2011) described the synthesis and characterization of substituted tricyclic compounds with antimicrobial activity, utilizing a systematic approach to generate new molecules and evaluate their biological effects [M. Mittal, Suraj M. Sarode And Dr. G. Vidyasagar, 2011]. Similarly, Sirakanyan et al. (2015) discussed the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides to synthesize new heterocyclic systems [S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015].

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl compounds, including the subject molecule, has been extensively studied, revealing significant insights into their chemical behavior and potential applications. For example, a study by Shi et al. (2018) presented a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of molecular structure in developing pharmacologically relevant compounds [Taoda Shi, Lynn K Kaneko, M. Sandino, Ryan Busse, Mae Zhang, Damian J Mason, Jason Machulis, Andrew J Ambrose, Donna D. Zhang, E. Chapman, 2018].

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-yl compounds are known for their reactivity in various chemical reactions, leading to the formation of new molecules with diverse properties. A study by Wagner et al. (1993) explored the synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines, demonstrating the compound's potential for generating substances with antianaphylactic activity [G. Wagner, H. Vieweg, S. Leistner, 1993].

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-yl compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various scientific domains. Research by Chen and Liu (2019) on the synthesis, characterization, and crystal structure of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives provides valuable insights into how structural modifications impact these properties [Hong Chen, Mingguo Liu, 2019].

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, of thieno[2,3-d]pyrimidin-4-yl compounds, are of significant interest. The work by Horiuchi et al. (2009) on thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of Cyclin D1-CDK4 exemplifies the exploration of these properties for therapeutic applications [T. Horiuchi, J. Chiba, K. Uoto, T. Soga, 2009].

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant area of research involving this compound focuses on the synthesis and characterization of new substituted tricyclic compounds, demonstrating notable antimicrobial activities. For instance, Mittal, Sarode, and Vidyasagar (2011) synthesized derivatives exhibiting significant antibacterial and antifungal properties against various strains such as Bacillus substilis, Escherichia coli, and Klebsiella pneumoniae, among others. Their work contributes to understanding the compound's role in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Diastereoselective Synthesis

The compound has also been used in the diastereoselective synthesis of bicyclic gamma-lactams, showcasing its utility in creating novel molecular structures. Research by Dekeukeleire, D’hooghe, and De Kimpe (2009) highlighted its application in transforming monocyclic beta-lactams into new bicyclic gamma-lactams through intramolecular nucleophilic trapping. This synthesis pathway opens avenues for developing compounds with potential therapeutic uses (Dekeukeleire, D’hooghe, & De Kimpe, 2009).

Antimicrobial and Anti-inflammatory Agents

Further research has explored the compound's derivatives as antimicrobial and anti-inflammatory agents. Tolba, El-Dean, Ahmed, and Hassanien (2018) prepared a new series of thieno[2,3-d]pyrimidine heterocyclic compounds, testing them for antimicrobial and anti-inflammatory properties. Their findings suggest that modifications in the thieno[2,3-d]pyrimidine ring enhance the compound's biological activities, making it a promising candidate for drug development (Tolba et al., 2018).

properties

IUPAC Name |

(1S,5R)-6-(pyridin-2-ylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c25-19-13-4-5-15(24(19)10-14-3-1-2-7-20-14)11-23(9-13)17-16-6-8-26-18(16)22-12-21-17/h1-3,6-8,12-13,15H,4-5,9-11H2/t13-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKUBUCJXMRABE-DZGCQCFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)C4=C5C=CSC5=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)

![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)

![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)

![2-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B5597744.png)

![2-[(4-methoxyphenyl)amino]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5597746.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5597752.png)